molecular formula C15H16N4O3 B5652050 N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5652050
M. Wt: 300.31 g/mol
InChI Key: MZVHJIIXAPNKLB-UHFFFAOYSA-N
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Description

The research on N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide and related compounds spans across synthesis methodologies, structural characterizations, physical and chemical property evaluations. These compounds are synthesized through various chemical reactions, employing different starting materials and conditions to achieve the desired product. The interest in these compounds lies in their structural uniqueness and the potential for various applications.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often requiring specific conditions to achieve the desired structures. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, highlighting the intricate nature of synthesizing such compounds (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

Molecular and crystal structures of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been established through X-ray structural analysis. These studies provide valuable insights into the molecular geometry, bonding patterns, and overall structural integrity of the compound, which are crucial for understanding their chemical behavior (Rudenko et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and interactions of such compounds with various reagents play a significant role in their functional applications. The thermodynamic properties of binary mixtures of 1,3,4-oxadiazole derivatives, including studies on density, viscosity, and ultrasonic velocity, reveal how these compounds interact in different solvents, providing insights into their solute-solvent and solute-solute interactions (Godhani et al., 2017).

properties

IUPAC Name

N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-18(2)15(21)14-16-12(17-22-14)9-19-11-6-4-3-5-10(11)7-8-13(19)20/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVHJIIXAPNKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NO1)CN2C(=O)CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

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